![molecular formula C10H13N5O5 B14760713 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one CAS No. 735-67-1](/img/structure/B14760713.png)
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one is a complex organic compound known for its significant role in various biochemical processes This compound is structurally characterized by a pteridine ring system substituted with an amino group and a tetrahydroxybutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pteridine precursors with amino and hydroxyl-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pteridine ring or the side chain, leading to different structural analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in enzymatic processes and as a potential modulator of biological pathways.
Industry: It finds applications in the development of biochemical assays and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes. It can act as a cofactor or modulator, influencing the activity and stability of enzymes like tryptophan hydroxylase and phenylalanine hydroxylase . The compound’s ability to increase the thermal stability of these enzymes highlights its potential as a pharmacological chaperone.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-methyl-5,6,7,8-tetrahydropterin
- 6,7-dimethyl-5,6,7,8-tetrahydropterin
- Folic acid
Uniqueness
Compared to its analogs, 2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one exhibits unique properties, such as its specific stereochemistry and the presence of a tetrahydroxybutyl side chain. These features contribute to its distinct biochemical activity and potential therapeutic applications .
Propriétés
Numéro CAS |
735-67-1 |
|---|---|
Formule moléculaire |
C10H13N5O5 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-14-8-5(9(20)15-10)13-3(1-12-8)6(18)7(19)4(17)2-16/h1,4,6-7,16-19H,2H2,(H3,11,12,14,15,20)/t4-,6-,7-/m1/s1 |
Clé InChI |
MOZNRKVCZZBIHM-QPPQHZFASA-N |
SMILES isomérique |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



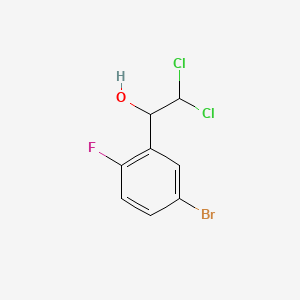

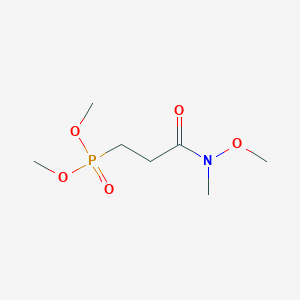

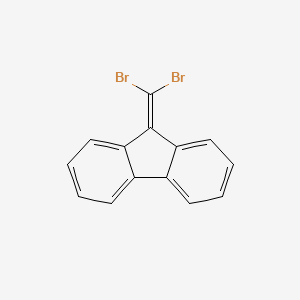
![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
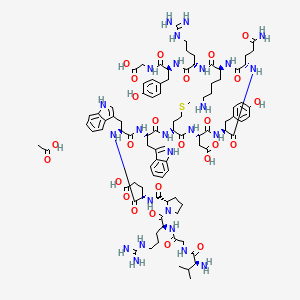
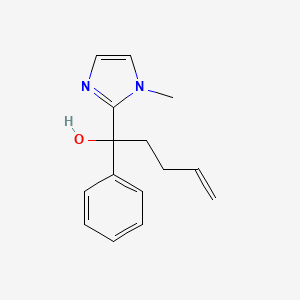


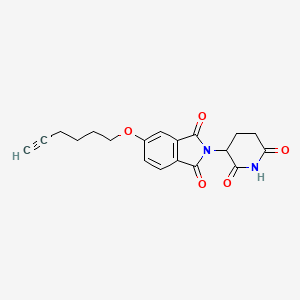
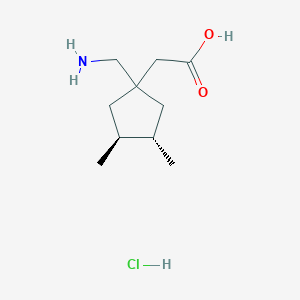
![12H-Indeno[1,2-b]phenanthrene](/img/structure/B14760709.png)
